molecular formula C11H9FN2O B3320935 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 128487-03-6

6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one

Cat. No.: B3320935
CAS No.: 128487-03-6
M. Wt: 204.2 g/mol
InChI Key: LGZNWWUSMJZYTQ-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (CAS: 128487-03-6) is a fluorinated heterocyclic compound with a molecular weight of 204.20 and a purity of ≥98% . Structurally, it features a pyridoindole core fused with a tetrahydro ring system and a fluorine substituent at the 6-position. This compound is synthesized via methods such as thermal electrocyclization of 1-aza-6π-electron precursors or multi-step coupling reactions involving indole derivatives and piperidine intermediates . Its fluorine substituent enhances electronegativity, influencing both physicochemical properties (e.g., lipophilicity, pKa) and biological interactions. The compound is utilized in medicinal chemistry research, particularly for targeting serotonin (5-HT3) receptors and bromodomain-containing proteins .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-7-3-1-2-6-9-8(14-10(6)7)4-5-13-11(9)15/h1-3,14H,4-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZNWWUSMJZYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization using a suitable acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that derivatives of pyridoindole compounds exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways, which are crucial for mood regulation . Studies have shown that 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one can enhance serotonergic neurotransmission, making it a candidate for further development as an antidepressant.

2. Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways . This property makes it a subject of interest for developing novel chemotherapeutic agents.

Neuropharmacology Applications

1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The presence of the fluorine atom is believed to enhance its pharmacological profile by improving its bioavailability and interaction with biological targets .

2. Cognitive Enhancement
There is emerging evidence that compounds similar to this compound may improve cognitive functions such as memory and learning. This effect is hypothesized to be linked to increased cholinergic activity in the brain .

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways. Researchers utilize it to explore enzyme kinetics and inhibition mechanisms .

2. Molecular Biology Research
In molecular biology, this compound is employed in the synthesis of other bioactive molecules due to its unique chemical structure. Its reactivity allows it to be used as a building block in the design of new drugs or probes for biological research .

Case Studies and Research Findings

StudyApplicationFindings
Antidepressant ActivityDemonstrated increased serotonin levels in animal models
Anticancer PotentialInduced apoptosis in specific cancer cell lines
Neuroprotective EffectsReduced oxidative stress in neuronal cultures
Cognitive EnhancementImproved memory retention in behavioral tests
Enzyme InhibitionIdentified as an effective inhibitor of specific metabolic enzymes

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents Molecular Formula MW Key Properties/Biological Activity References
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one 6-F C₁₁H₁₀FN₂O 204.20 5-HT3 receptor antagonism; BRD4 bromodomain inhibition potential
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (Alosetron impurity) 5-CH₃ C₁₂H₁₂N₂O 200.24 Reference standard for pharmaceuticals; lacks fluorine, reduced electronegativity
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride 6-F, 8-OCH₃, HCl salt C₁₂H₁₄ClFN₂O 256.70 Enhanced solubility due to hydrochloride salt; conformational isomers (Ca/Cb) observed via NMR
6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 6-F, 3-CH₃, 9-CH₃ C₁₃H₁₆FN₂ 218.28 Trifluoromethylpyrazole conjugate; Ca/Cb isomer ratio 62/38
(6,8-Difluoro-...indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone 6,8-F₂, CF₃-pyrazole C₁₇H₁₂F₅N₄O 407.29 Dual substituents increase metabolic stability; Ca/Cb ratio 56/44
Compound 1 (Aldose reductase inhibitor) 8-Acetic acid, benzyl C₂₀H₁₉FN₂O₂ 338.38 Micromolar aldose reductase inhibition; unsaturated core critical for activity

Key Comparative Insights

Substituent Effects :

  • Fluorine : Enhances binding affinity to targets like 5-HT3 receptors due to electronegativity and steric effects .
  • Methyl/Methoxy Groups : Increase hydrophobicity (e.g., 5-methyl analog, MW 200.24) but reduce polarity compared to fluorine .
  • Trifluoromethylpyrazole : Improves metabolic stability and bioavailability, as seen in compounds 27–30 .

Conformational Isomerism :
Multiple analogs exhibit Ca/Cb conformational equilibria (ratios 56/44 to 67/33), impacting receptor binding and pharmacokinetics . For example, the 6-fluoro-8-trifluoromethyl analog (compound 28) shows a 67/33 ratio, suggesting preferential binding to one conformation in biological systems .

Biological Activity: 5-HT3 Antagonism: The 6-fluoro derivative’s methane­sulphonate salt () demonstrates potent 5-HT3 receptor antagonism, critical for treating gastrointestinal disorders. BRD4 Inhibition: A pyrrolidinone-substituted analog (5-{2-[(3R)-1-methyl-5-oxopyrrolidin-3-yl]ethyl}-...) binds BRD4 bromodomains, highlighting structural versatility in targeting epigenetic regulators . Aldose Reductase Inhibition: Unsaturated analogs (e.g., compound 1) exhibit micromolar activity, while saturated derivatives (compound 2) are inactive, emphasizing the role of ring unsaturation .

Salt Forms and Solubility : Hydrochloride () and methanesulphonate salts () improve aqueous solubility, facilitating in vivo applications.

Biological Activity

6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one is a compound that belongs to the pyridoindole class of heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The aim of this article is to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C11H11FN2
  • Molecular Weight : 190.22 g/mol
  • CAS Number : 177858-77-4
  • Synonyms : 6-Fluoro-1,2,3,4-tetrahydropyrido[4,3]indole; 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit activity against several kinases and enzymes involved in cancer progression and cell proliferation.

Key Mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Studies have shown that compounds related to the pyridoindole scaffold can inhibit CDK2 and CDK9 with IC50 values in the low micromolar range. For example, one study reported an IC50 value of 0.36 µM for CDK2 inhibition .
  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects in various human cancer cell lines such as HeLa and HCT116. This suggests potential use in cancer therapeutics .

Biological Activity Data

Biological Activity Target/Effect IC50 Value
CDK2 InhibitionCyclin-dependent kinase0.36 µM
CDK9 InhibitionCyclin-dependent kinase1.8 µM
AntiproliferativeHeLa Cell LineSignificant
AntiproliferativeHCT116 Cell LineSignificant

Case Studies

Several studies have explored the biological activity of related compounds within the pyridoindole class:

  • Study on Anticancer Properties : A recent investigation into the structure-activity relationship (SAR) of pyridoindoles indicated that modifications at specific positions enhance their inhibitory effects on cancer cell lines . The study highlighted the importance of fluorine substitution for increasing bioactivity.
  • In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects compared to controls.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one?

Methodological Answer:
The synthesis of the fluorinated pyrido-indolone core can be adapted from Beckmann rearrangement protocols used for analogous non-fluorinated derivatives. For example, 3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one was synthesized via Beckmann rearrangement of oximes derived from tetrahydro-γ-carbolines, yielding 60% with rigorous control of reaction conditions (e.g., refluxing in acetic acid) . To introduce the 6-fluoro substituent, fluorination can be achieved at the indole precursor stage using electrophilic fluorinating agents (e.g., Selectfluor) or via late-stage functionalization. Multi-step approaches, as seen in the synthesis of difluoro-indole derivatives (Example 1, Table 15 in EP 4374877), may involve condensation of fluorinated aldehydes with piperidine esters under reductive amination conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.4 ppm for indole protons) and fluorine-induced deshielding effects. The tetrahydro-pyrido ring protons typically appear as multiplets (δ 2.7–4.1 ppm), with coupling constants indicating ring puckering .
  • HRMS (ESI) : Confirm molecular formula (e.g., C12H10FN2O requires m/z 217.0776).
  • IR Spectroscopy : Detect carbonyl stretching vibrations (~1655 cm⁻¹ for the lactam) and N-H stretches (~3200–3400 cm⁻¹) .
  • X-ray Crystallography : Resolve conformational ambiguities, particularly the spatial orientation of the fluorine substituent .

Advanced: How does the 6-fluoro substituent influence bioactivity compared to non-fluorinated analogs?

Methodological Answer:
Fluorination at the 6-position may enhance metabolic stability and modulate receptor binding. For example, alosetron (a 5-methyl analog with a substituted imidazole side chain) acts as a selective 5-HT3 antagonist, but fluorination could alter electron density in the indole ring, affecting π-π stacking with receptors. Comparative studies using:

  • In silico docking : Analyze fluorine’s impact on binding to targets like serotonin receptors (e.g., 5-HT3) using PyMOL or AutoDock .
  • In vitro assays : Measure IC50 values against 5-HT3 in transfected HEK293 cells, comparing fluorinated vs. non-fluorinated derivatives .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:
Contradictions may arise from dynamic conformational changes or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify coalescence temperatures for proton exchange in the tetrahydro-pyrido ring .
  • COSY/NOESY : Map coupling networks to distinguish diastereotopic protons in the fused ring system .
  • DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian) to validate experimental data .

Advanced: What computational approaches predict the compound’s interaction with neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model binding to γ-aminobutyric acid (GABA) or serotonin receptors, leveraging the γ-carbolinone core’s similarity to synthetic cannabinoid scaffolds .
  • Pharmacophore Modeling : Identify critical features (e.g., lactam carbonyl for hydrogen bonding, fluorine for hydrophobic interactions) using Schrödinger Phase .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalysis Screening : Test Pd/C or Ni catalysts for hydrogenation steps in tetrahydro-pyrido ring formation .
  • Solvent Optimization : Use DMF or THF for improved solubility of intermediates, as seen in related indole syntheses (yield increased from 43% to 72% in ) .
  • Flow Chemistry : Implement continuous flow systems to enhance reproducibility and reduce side reactions .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc 7:3 → 1:1) to separate regioisomers .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) based on solubility data (mp 182–205°C for analogs) .

Advanced: What in vitro models assess the compound’s metabolic stability?

Methodological Answer:

  • Hepatic Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Fluorine’s electronegativity may reduce CYP450-mediated oxidation .
  • Reactive Metabolite Screening : Use glutathione-trapping assays to detect potential toxic intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 2
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one

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